1-(2,5-difluoro-phenyl)-1H-pyrazol
Description
Properties
Molecular Formula |
C9H6F2N2 |
|---|---|
Molecular Weight |
180.15 g/mol |
IUPAC Name |
1-(2,5-difluorophenyl)pyrazole |
InChI |
InChI=1S/C9H6F2N2/c10-7-2-3-8(11)9(6-7)13-5-1-4-12-13/h1-6H |
InChI Key |
JMPDIYTVGYUZRF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(N=C1)C2=C(C=CC(=C2)F)F |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Activity
Recent studies have highlighted the potential of pyrazole derivatives, including 1-(2,5-difluoro-phenyl)-1H-pyrazol, in anticancer therapy. For instance, a study demonstrated that derivatives of this compound exhibited significant antiproliferative activity against various cancer cell lines. The compound showed IC50 values of 18 µM against HeLa cells, 27 µM against HepG2 cells, and 36 µM against Ehrlich-Lettre ascites cells .
Table 1: Antiproliferative Activity of Pyrazole Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 1-(2,5-difluoro-phenyl)-1H-pyrazol | HeLa | 18 |
| 1-(2,5-difluoro-phenyl)-1H-pyrazol | HepG2 | 27 |
| 1-(2,5-difluoro-phenyl)-1H-pyrazol | EAT | 36 |
1.2 Anti-inflammatory Properties
The anti-inflammatory effects of pyrazole derivatives have also been extensively studied. A specific derivative demonstrated high COX-2 inhibitory activity with an IC50 value ranging from 0.02 to 0.04 µM, indicating its potential as an anti-inflammatory agent . The selectivity index for this derivative was notably higher than that of standard anti-inflammatory drugs like celecoxib.
Table 2: COX-2 Inhibition of Pyrazole Derivatives
| Compound | IC50 (µM) | Selectivity Index |
|---|---|---|
| 1-(2,5-difluoro-phenyl)-1H-pyrazol | 0.02 - 0.04 | >300 |
Synthesis and Characterization
The synthesis of 1-(2,5-difluoro-phenyl)-1H-pyrazol typically involves a one-pot reaction strategy that allows for regioselective formation of the pyrazole ring from arylhydrazines and carbonyl compounds . Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
Material Science Applications
3.1 Nonlinear Optical Properties
In material science, pyrazole derivatives have been investigated for their nonlinear optical properties. Computational studies using density functional theory (DFT) have shown that these compounds exhibit promising characteristics for applications in photonics and optoelectronics . The molecular docking simulations indicate that these compounds could be effective in developing new materials for optical devices.
Case Studies
4.1 Study on Antimicrobial Activity
A study conducted on various pyrazole derivatives, including those related to 1-(2,5-difluoro-phenyl)-1H-pyrazol, revealed their potential antimicrobial properties against different bacterial strains. The derivatives were tested for their ability to inhibit growth and showed significant activity against both gram-positive and gram-negative bacteria .
4.2 Evaluation in In Vivo Models
In vivo studies have also been performed to assess the efficacy of pyrazole derivatives in reducing inflammation in animal models. The results indicated that these compounds could effectively reduce paw edema induced by carrageenan in rats, demonstrating their therapeutic potential .
Chemical Reactions Analysis
Halogenation Reactions
1-(2,5-Difluorophenyl)-1H-pyrazole undergoes regioselective halogenation at the pyrazole ring’s vacant positions.
Example reaction with N-halosuccinimides (NXS):
Key observations:
-
Halogenation occurs preferentially at the pyrazole’s 3-position due to electronic effects of fluorine substituents .
-
NMR analysis (e.g., singlet at δ 7.84 ppm for pyrazole-CH in halogenated derivatives) confirms regiochemistry .
Nucleophilic Substitution
The fluorine atoms on the phenyl ring participate in SNAr reactions under mild conditions:
| Nucleophile | Base | Product | Application | Source |
|---|---|---|---|---|
| Methoxide | K₂CO₃, DMF | 1-(2-Methoxy-5-fluorophenyl)-1H-pyrazole | Intermediate for pharmaceuticals | |
| Amines | Et₃N, THF | 1-(2-Amino-5-fluorophenyl)-1H-pyrazole | Ligand synthesis |
Mechanistic notes:
-
Fluorine at the 2-position activates the ring for substitution due to its strong electron-withdrawing effect .
-
Reactions proceed via a Meisenheimer complex intermediate.
Cross-Coupling Reactions
The pyrazole ring participates in palladium-catalyzed couplings:
| Reaction Type | Catalyst | Conditions | Product | Yield | Source |
|---|---|---|---|---|---|
| Suzuki | Pd(PPh₃)₄ | K₂CO₃, DME, 100°C | 1-(2,5-Difluorophenyl)-4-arylpyrazole | 60–85% | |
| Sonogashira | PdCl₂/CuI | Et₃N, DMF, 80°C | 4-Alkynyl derivatives | 55% |
Structural impact:
-
Coupling at the 4-position expands π-conjugation, enhancing luminescent properties .
-
¹H-NMR coupling constants (J = 8–10 Hz) confirm trans-configuration in alkynyl products .
Oxidation:
The pyrazole ring resists oxidation, but side-chain modifications occur:
Reduction:
-
Catalytic hydrogenation (H₂/Pd-C) reduces nitro groups to amines without affecting the pyrazole ring.
Cycloaddition Reactions
1-(2,5-Difluorophenyl)-1H-pyrazole acts as a dipolarophile in [3+2] cycloadditions:
| Dipole | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Nitrile oxide | Toluene, 110°C | Isoxazolo-pyrazole hybrids | 72% | |
| Azide | CuSO₄, sodium ascorbate | Triazolo derivatives | 68% |
Applications:
-
Hybrid structures show enhanced insecticidal activity (e.g., LC₅₀ = 12 μM against Spodoptera litura) .
Functionalization via Vilsmeier-Haack Reaction
The pyrazole’s 4-position undergoes formylation under Vilsmeier conditions:
| Reagents | Product | Yield | Spectral Data (¹H-NMR) | Source |
|---|---|---|---|---|
| POCl₃, DMF, 0°C | 4-Formyl-1-(2,5-difluorophenyl)-1H-pyrazole | 75% | δ 9.92 ppm (s, CHO) |
Derivatives of this aldehyde serve as intermediates for Schiff bases and hydrazones .
Alkylation and Acylation
The NH group of pyrazole participates in alkylation:
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| CH₃I, NaH | THF, 0°C→RT | 1-(2,5-Difluorophenyl)-3-methyl-1H-pyrazole | 82% | |
| Acetyl chloride | Pyridine, reflux | 1-(2,5-Difluorophenyl)-3-acetyl-1H-pyrazole | 78% |
Key Reactivity Trends
-
Electronic Effects : Fluorine substituents direct electrophilic attacks to the pyrazole’s 3- and 5-positions .
-
Steric Effects : The 2,5-difluorophenyl group hinders reactions at the adjacent pyrazole nitrogen.
-
Solvent Dependence : Polar aprotic solvents (DMF, DMSO) enhance reaction rates in cross-couplings .
This compound’s versatility enables its use in agrochemicals, pharmaceuticals, and materials science, with ongoing research optimizing reaction conditions for industrial scalability .
Comparison with Similar Compounds
Structural and Electronic Comparisons
Table 1: Structural and Physicochemical Properties
- Chlorine in dichlorophenyl analogs offers bulkier substituents but lower electronegativity than fluorine .
- Biological Relevance : Unlike pirtobrutinib’s trifluoropropyl group, which enhances blood-brain barrier penetration, the 2,5-difluoro-phenyl group may optimize interactions with mRNA or protein targets, as seen in TRIP5/KIF11 inhibitors .
Crystallographic and Structural Data
demonstrates that pyrazole derivatives like 1-phenyl-1H-pyrazole can be analyzed via X-ray diffraction (mean C–C bond length = 0.002 Å, R factor = 0.039).
Preparation Methods
Reaction Mechanism and Conditions
The reaction typically employs 2,5-difluorophenylhydrazine and acetylacetone (2,4-pentanedione) in a polar aprotic solvent such as dimethylformamide (DMF) or ethanol. Acid catalysis (e.g., HCl) accelerates the dehydration step, enhancing regioselectivity toward the 1,3-substituted pyrazole. Optimal yields (70–85%) are achieved at reflux temperatures (80–100°C) over 12–24 hours.
Example Procedure :
-
Reagents : 2,5-Difluorophenylhydrazine (1.0 equiv), acetylacetone (1.2 equiv), DMF (solvent), HCl (10% v/v).
-
Conditions : Reflux at 90°C for 18 hours.
-
Workup : Neutralization with NaHCO₃, extraction with ethyl acetate, and purification via silica gel chromatography (eluent: hexane/ethyl acetate 4:1).
Regioselectivity Challenges
Regioselectivity remains a key challenge, as competing pathways may yield 1,5-substituted isomers. The use of bulky substituents on the diketone or low-temperature conditions (0–25°C) minimizes side reactions, favoring the desired 1,3-substituted product.
Nucleophilic Aromatic Substitution Reactions
An alternative route involves nucleophilic substitution on preformed pyrazole intermediates. This method is advantageous for introducing fluorine atoms at specific positions post-cyclization.
Fluorination of Pyrazole Intermediates
1-(2,5-Dichlorophenyl)-1H-pyrazole undergoes halogen exchange using potassium fluoride (KF) in the presence of a phase-transfer catalyst (e.g., 18-crown-6) at elevated temperatures (150–200°C).
Optimized Protocol :
-
Substrate : 1-(2,5-Dichlorophenyl)-1H-pyrazole (1.0 equiv).
-
Reagents : KF (3.0 equiv), 18-crown-6 (0.1 equiv), DMSO (solvent).
-
Conditions : 180°C for 48 hours under nitrogen.
Alternative Synthetic Approaches
Suzuki-Miyaura Coupling
A palladium-catalyzed cross-coupling strategy enables the introduction of the difluorophenyl group onto a pyrazole boronic ester. This method offers modularity but requires prefunctionalized starting materials.
Key Steps :
Microwave-Assisted Synthesis
Microwave irradiation significantly reduces reaction times. A reported protocol involves heating 2,5-difluorophenylhydrazine and diketones in ethanol at 120°C for 30 minutes, achieving 75% yield with minimal side products.
Comparative Analysis of Preparation Methods
The table below evaluates the efficiency, scalability, and practicality of each method:
| Method | Yield (%) | Reaction Time | Key Advantages | Limitations |
|---|---|---|---|---|
| Cyclocondensation | 70–85 | 12–24 h | High regioselectivity; scalable | Requires toxic solvents (DMF) |
| Nucleophilic Substitution | 60–65 | 48 h | Direct fluorination control | High temperatures; moderate yields |
| Suzuki Coupling | 50–55 | 6–8 h | Modular for derivatives | Costly catalysts; multi-step synthesis |
| Microwave-Assisted | 75 | 0.5 h | Rapid; energy-efficient | Specialized equipment required |
Challenges and Optimization Strategies
Purification and Yield Enhancement
Recrystallization from ethanol or hexane/ethyl acetate mixtures remains the standard purification method, though chromatography is necessary for highly pure (>98%) samples. Yield improvements (up to 90%) are achievable using continuous flow reactors, which enhance mixing and heat transfer.
Q & A
Basic Research Questions
Q. What are common synthetic routes for 1-(2,5-difluorophenyl)-1H-pyrazole derivatives?
- Methodological Answer : Synthesis typically involves multi-step protocols. For example, cyclocondensation of hydrazines with fluorinated diketones or cross-coupling reactions. describes a multi-step synthesis of diphenyl-pyrazole derivatives using reflux conditions with phenylhydrazine in ethanol/acetic acid, achieving 45% yield after recrystallization . highlights heterocyclic hybrid synthesis via triazenylpyrazole precursors, validated by IR and NMR spectroscopy . Optimizing reaction conditions (e.g., solvent choice, catalyst loading) is critical for yield improvement .
Q. What spectroscopic and crystallographic techniques validate pyrazole derivatives?
- Methodological Answer : Characterization employs:
- IR Spectroscopy : Identifies functional groups (e.g., C-F stretches at ~1200–1100 cm⁻¹) .
- NMR : Confirms substituent positions (e.g., ¹⁹F NMR for fluorine environments) .
- X-ray Crystallography : Resolves 3D structures; SHELX programs (e.g., SHELXL) refine atomic coordinates and hydrogen-bonding networks . reports dihedral angles between pyrazole and aromatic rings using single-crystal X-ray data .
Q. How do fluorine substituents influence the bioactivity of pyrazole derivatives?
- Methodological Answer : Fluorine enhances metabolic stability and target binding. demonstrates that 2,5-difluorophenyl groups in TAK-063 improve PDE10A inhibition (IC₅₀ = 0.30 nM) and brain penetration . Fluorine’s electronegativity also modulates π-π stacking in enzyme active sites, as seen in kinase inhibitors like pirtobrutinib .
Advanced Research Questions
Q. How can structure-based drug design (SBDD) optimize pyrazole-based inhibitors?
- Methodological Answer : SBDD leverages X-ray co-crystal structures. For TAK-063 ( ), the pyrazole core was modified using PDE10A’s binding pocket data to enhance selectivity (>15,000-fold over other PDEs). Computational docking (e.g., AutoDock) and molecular dynamics simulations validate steric and electronic complementarity .
Q. How to resolve discrepancies in antimicrobial activity data for pyrazole derivatives?
- Methodological Answer : Conflicting MIC values may arise from assay conditions (e.g., broth microdilution vs. agar diffusion). recommends orthogonal assays (e.g., time-kill kinetics) and correlating substituent effects (e.g., electron-withdrawing groups on 2,4-difluorophenyl enhance activity against S. aureus) . Structural analogs should be tested under standardized CLSI guidelines.
Q. What computational methods predict pyrazole derivative binding affinities?
- Methodological Answer : Molecular docking (e.g., Glide, GOLD) and free-energy perturbation (FEP) simulations assess binding modes. used docking to explain triazole-pyrazole hybrids’ DPPH scavenging via H-bond interactions with Tyr residues . MD simulations (>100 ns) further validate thermodynamic stability .
Q. How to analyze crystal packing effects on pyrazole derivative stability?
- Methodological Answer : SHELXL refinement ( ) quantifies intermolecular interactions. identifies O-H···N hydrogen bonds (2.65 Å) stabilizing the crystal lattice, while dihedral angles (16.83°–51.68°) indicate steric effects . Hirshfeld surface analysis (CrystalExplorer) visualizes van der Waals contacts .
Q. What strategies improve reaction yields in multi-step pyrazole syntheses?
- Methodological Answer : Catalyst screening (e.g., Pd/C for cross-couplings) and solvent optimization (e.g., DMF for polar intermediates). achieved cyclization using POCl₃ at 120°C, while employed silica gel chromatography for purification . Microwave-assisted synthesis can reduce reaction times by 50–70% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
